1-(3,5-Dichlorophenoxy)-2-butanone
Description
1-(3,5-Dichlorophenoxy)-2-butanone is a chlorinated aromatic ketone characterized by a butanone backbone substituted with a 3,5-dichlorophenoxy group. For instance, compounds like 1-(3,5-Dichlorophenoxy)propan-2-one (CAS 17199-34-7) share a similar phenoxy-ketone framework but differ in alkyl chain length (propanone vs. butanone) . This substitution likely influences physical properties such as melting point, solubility, and reactivity.
Properties
Molecular Formula |
C10H10Cl2O2 |
|---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
1-(3,5-dichlorophenoxy)butan-2-one |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-9(13)6-14-10-4-7(11)3-8(12)5-10/h3-5H,2,6H2,1H3 |
InChI Key |
RPGMSZPSEHEWIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)COC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Hydroxyacetophenone Family
Several hydroxyacetophenone derivatives with chloro and methoxy substituents are documented in the Handbook of Hydroxyacetophenones (). These compounds share a phenyl-ketone core but differ in substituent positions and functional groups:
| Compound Name (CAS) | Molecular Formula | Substituents | Melting Point (°C) | Key Synthesis Method |
|---|---|---|---|---|
| [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (50317-52-7) | C₉H₉ClO₃ | 5-Cl, 2-OH, 3-CH₂OH | 97–98 | 2-Chlorovanillin acetate reaction |
| 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone (151340-06-6) | C₉H₉ClO₃ | 2-Cl, 4-OH, 3-OCH₃ | Similar to above | Not specified |
| 1-(3,5-Dichlorophenoxy)-2-butanone | C₁₀H₁₀Cl₂O₂ | 3,5-Cl₂, phenoxy, butanone | Not available | Likely via Friedel-Crafts or nucleophilic substitution |
Key Differences :
- Substituent Position: The dichlorophenoxy group in the target compound replaces hydroxyl and methoxy groups seen in analogs, reducing polarity and hydrogen-bonding capacity compared to hydroxyacetophenones .
- Alkyl Chain: The butanone chain may confer higher lipophilicity than propanone derivatives (e.g., 1-(3,5-Dichlorophenoxy)propan-2-one) .
Chlorinated Aromatic Ketones with Varied Functional Groups
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone
Bitertanol Ketone Metabolite
Bitertanol ketone (1-[(1,1-biphenyl)-4-yloxy]-3,3-dimethyl-1-(1H-1,2,4-triazole-1-yl)-2-butanone) shares the butanone backbone but incorporates a biphenyl-4-yloxy group and a triazole ring. This structure enhances steric bulk and antifungal activity compared to the simpler dichlorophenoxy derivative .
Physical and Chemical Property Trends
While direct data for this compound is sparse, analogs suggest:
- Boiling Point: Expected to exceed 79.6°C (boiling point of unsubstituted 2-butanone) due to increased molecular weight and chlorine substituents .
- Flammability: Chlorine atoms likely reduce flammability compared to 2-butanone (flash point -9°C, flammability limit 1.8–11.5 vol%) .
- Solubility: Lower water solubility than hydroxyacetophenones due to lack of polar hydroxyl groups .
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